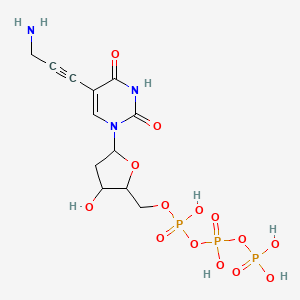
5-Propargylamino-dUTP
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Propargylamino-2’-deoxyuridine-5’-triphosphate is a modified nucleotide analog. It is a derivative of deoxyuridine triphosphate, where a propargylamino group is attached to the fifth carbon of the uracil base. This modification allows the compound to be used in various biochemical applications, particularly in the field of molecular biology and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Propargylamino-2’-deoxyuridine-5’-triphosphate typically involves the modification of deoxyuridine triphosphate. The propargylamino group is introduced through a series of chemical reactions, including nucleophilic substitution and protection-deprotection steps. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of 5-Propargylamino-2’-deoxyuridine-5’-triphosphate follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated synthesis equipment and stringent quality control measures to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Propargylamino-2’-deoxyuridine-5’-triphosphate undergoes various chemical reactions, including:
Substitution Reactions: The propargylamino group can participate in nucleophilic substitution reactions.
Cycloaddition Reactions: The alkyne group in the propargylamino moiety can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in organic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Cycloaddition: Copper(I) catalysts and azide-containing compounds are used under mild conditions, often in aqueous or mixed solvent systems.
Major Products
The major products formed from these reactions include various conjugates where the propargylamino group is linked to other molecules, such as fluorescent dyes or biotin, through the azide-alkyne cycloaddition reaction.
Scientific Research Applications
5-Propargylamino-2’-deoxyuridine-5’-triphosphate has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for the synthesis of complex molecules and bioconjugates.
Biology: Incorporated into DNA during polymerase chain reactions (PCR) and other enzymatic processes, allowing for the labeling and detection of nucleic acids.
Medicine: Utilized in the development of diagnostic assays and therapeutic agents, particularly in the field of cancer research.
Industry: Employed in the production of labeled nucleotides for various biotechnological applications, including next-generation sequencing (NGS).
Mechanism of Action
The mechanism of action of 5-Propargylamino-2’-deoxyuridine-5’-triphosphate involves its incorporation into DNA by DNA polymerases. The propargylamino group allows for subsequent chemical modifications, such as the attachment of fluorescent labels or other functional groups through click chemistry. This enables the visualization and tracking of DNA molecules in various biological assays.
Comparison with Similar Compounds
Similar Compounds
5-Propargylamino-3’-azidomethyl-dUTP: Similar in structure but contains an azidomethyl group, allowing for different types of chemical modifications.
5-Propargylamino-ddUTP: A dideoxy version used in chain termination sequencing methods.
5-Propargylamino-2’-deoxycytidine-5’-triphosphate: Similar modification on the cytidine base instead of uridine.
Uniqueness
5-Propargylamino-2’-deoxyuridine-5’-triphosphate is unique due to its specific modification at the fifth carbon of the uracil base, which provides a versatile handle for chemical modifications. This makes it particularly useful in applications requiring precise labeling and detection of nucleic acids.
Properties
IUPAC Name |
[[5-[5-(3-aminoprop-1-ynyl)-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N3O14P3/c13-3-1-2-7-5-15(12(18)14-11(7)17)10-4-8(16)9(27-10)6-26-31(22,23)29-32(24,25)28-30(19,20)21/h5,8-10,16H,3-4,6,13H2,(H,22,23)(H,24,25)(H,14,17,18)(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGGIMXKBIBMKBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)C#CCN)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N3O14P3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-2-phenylbut-3-en-2-amine;but-2-enedioic acid](/img/structure/B13394323.png)

![1-[6-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid](/img/structure/B13394336.png)
![2-[(2-Amino-3-hydroxybutanoyl)amino]-3-hydroxypropanoic acid](/img/structure/B13394340.png)


![1-O-[2-(benzenesulfonamido)propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-(benzylsulfonylamino)propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-(cyclohexylmethylsulfonylamino)propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-(cyclohexylsulfonylamino)propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-(2,2-dimethylpropylsulfonylamino)propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-(2-methylpropylsulfonylamino)propyl] 4-O-propan-2-yl but-2-enedioate](/img/structure/B13394366.png)
![1,1'-[1,2-Phenylenebis(oxy)]bis(2-phenoxybenzene)](/img/structure/B13394378.png)


